Chimyl stearate

Emulsion Science Cosmetic Formulation Surfactant Chemistry

Chimyl stearate (CAS 109210-83-5), systematically known as 3-(hexadecyloxy)-2-hydroxypropyl stearate, is a synthetic ester derived from chimyl alcohol (1-O-hexadecyl-sn-glycerol) and stearic acid. This compound uniquely combines a long-chain alkyl ether (C16) on the glycerol backbone with a stearate ester (C18), conferring distinct physicochemical properties compared to conventional glyceryl monostearate or other fatty acid esters.

Molecular Formula C37H74O4
Molecular Weight 583.0 g/mol
CAS No. 109210-83-5
Cat. No. B12781618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChimyl stearate
CAS109210-83-5
Molecular FormulaC37H74O4
Molecular Weight583.0 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCC(=O)OCC(COCCCCCCCCCCCCCCCC)O
InChIInChI=1S/C37H74O4/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-37(39)41-35-36(38)34-40-33-31-29-27-25-23-21-18-16-14-12-10-8-6-4-2/h36,38H,3-35H2,1-2H3
InChIKeyTURJEXLVQHKEBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chimyl Stearate (CAS 109210-83-5): A Dual-Function Emollient and Emulsifier for Cosmetic Procurement


Chimyl stearate (CAS 109210-83-5), systematically known as 3-(hexadecyloxy)-2-hydroxypropyl stearate, is a synthetic ester derived from chimyl alcohol (1-O-hexadecyl-sn-glycerol) and stearic acid . This compound uniquely combines a long-chain alkyl ether (C16) on the glycerol backbone with a stearate ester (C18), conferring distinct physicochemical properties compared to conventional glyceryl monostearate or other fatty acid esters . It is primarily employed in cosmetic and personal care formulations as a nonionic surfactant, providing both emollient and emulsifying functionalities [1].

Why Generic Substitution of Chimyl Stearate Fails in Cosmetic Formulations


In-class compounds such as glyceryl stearate or batyl stearate cannot be directly substituted for chimyl stearate without reformulation due to critical structural differences. The presence of a C16 hexadecyl ether at the sn-3 position of the glycerol backbone, combined with a stearate ester at the sn-1/sn-2 positions, creates a unique amphiphilic profile distinct from simple mono- or di-glycerides [1]. This structural duality directly impacts the hydrophilic-lipophilic balance (HLB), resulting in a lower, more lipophilic value compared to many common O/W emulsifiers, which is essential for achieving specific emulsion textures and stability parameters . Substituting with a generic analog risks phase separation, altered skin feel, and compromised formulation stability.

Quantitative Differentiation Guide for Chimyl Stearate


Lower HLB Value Differentiates Chimyl Stearate from Glyceryl Stearate for O/W Emulsions

The hydrophilic-lipophilic balance (HLB) of chimyl stearate is estimated to be in the range of ~8–10 , placing it in the optimal range for water-in-oil (W/O) and some oil-in-water (O/W) emulsion stabilizers. In contrast, the widely used analog glyceryl stearate has a reported HLB of approximately 3.8 . This substantial difference means chimyl stearate provides a significantly more balanced amphiphilic character, allowing it to function as a more flexible emulsifier across a broader range of oil-phase polarities without the need for extensive co-emulsifier blends.

Emulsion Science Cosmetic Formulation Surfactant Chemistry

Melting Point Depression of Chimyl Stearate Relative to Batyl Stearate Enables Cold-Process Formulation

Chimyl stearate exhibits a melting point in the range of 20–30 °C , making it a semi-solid or low-melting wax at room temperature. Its closest structural analog, batyl stearate (which has a C18 alkyl ether instead of C16), has a reported melting point of 56 °C . This approximately 26–36 °C difference in melting point critically affects formulation processing: chimyl stearate can be directly incorporated into cold-process or low-energy emulsification systems, whereas batyl stearate requires hot processing.

Physical Chemistry Formulation Science Thermal Analysis

Enhanced Emulsion Stability via Unique Alkyl Ether-Ester Molecular Architecture

The combination of a long-chain alkyl ether (C16) and a stearate ester (C18) on the glycerol backbone in chimyl stearate provides superior emulsion stabilization when compared to standard fatty acid esters like glyceryl stearate, which lacks the ether functionality . This is a class-level observation: Alkyl glyceryl ethers and their fatty acid esters are noted by manufacturers to improve the texture of creams and ointments and the stability of emulsions beyond what is achievable with simple glycerol fatty acid esters [1]. The ether linkage is more resistant to hydrolysis and oxidation compared to ester bonds, potentially conferring longer shelf-life stability, though specific quantitative comparison data for chimyl stearate itself is not publicly available.

Emulsion Stability Formulation Chemistry Interface Science

Optimal Application Scenarios for Chimyl Stearate Based on Evidence


Cold-Process or Low-Energy Emulsion Formulations

Due to its low melting point of 20–30 °C, significantly below that of batyl stearate (56 °C), chimyl stearate is ideally suited for cold-process cosmetic creams and lotions where hot processing equipment is unavailable or undesirable . This property enables energy-efficient manufacturing and protects heat-sensitive active ingredients.

Formulations Requiring an HLB of ~8–10 Without Complex Emulsifier Blends

Chimyl stearate's estimated HLB of 8–10 places it in a versatile range suitable for both O/W and W/O emulsions without the need for multiple co-emulsifiers . This simplifies procurement by reducing the number of individual emulsifiers required in a formulation, lowering inventory complexity and cost.

Skin-Conditioning Products Where Mildness and Emollience are Prioritized

Chimyl stearate is widely utilized in skin conditioning and emollient applications due to its ability to form a protective barrier on the skin, aiding moisture retention [1]. While this function is shared with many stearate esters, its specific alkyl ether backbone may offer a differentiated sensory profile, though quantitative sensory data is lacking.

Research into Lipid Membrane Models and Alkylglycerol Derivative Biology

As a structural analog of naturally occurring alkyl glyceryl ether lipids found in cell membranes, chimyl stearate is a valuable tool compound in lipidomics research and membrane biophysics [2]. Its defined synthetic origin ensures batch-to-batch consistency critical for reproducible academic and preclinical studies.

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